3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique chemical structure It's a member of the pyrazolopyrimidine family, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves multi-step organic synthesis. Key steps include the formation of the pyrazolopyrimidine core, attachment of the pyrrolidine ring, and subsequent modifications to introduce the methoxy and methylthio groups.
Typical reaction conditions involve:
Solvent choice (e.g., dichloromethane, ethanol)
Catalysts (e.g., palladium on carbon for hydrogenation steps)
Controlled temperatures (ranging from -78°C for organolithium reactions to reflux conditions for condensation reactions)
Industrial Production Methods:
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions:
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Converting methylthio groups to sulfoxides or sulfones.
Reduction: : Hydrogenation of the pyrazolo ring.
Substitution: : Nucleophilic substitution at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Organolithium reagents, halides.
Major Products:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Dihydropyrazolo derivatives.
Substitution: : Various substituted benzamides and pyrazolopyrimidines.
Scientific Research Applications
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is utilized in multiple scientific domains:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigated for its potential as a kinase inhibitor.
Medicine: : Explored for anticancer, antiviral, and anti-inflammatory properties.
Industry: : Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: : Specific kinase enzymes or receptor proteins.
Pathways: : Inhibition of signaling pathways critical for cell proliferation and survival. This interference can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Pyrazolopyrimidine analogs: : Share a similar core structure but differ in substituents.
Benzamide derivatives: : Vary in their substitution patterns on the benzamide ring.
Methoxy-substituted compounds: : Known for their role in enhancing bioavailability.
Uniqueness:
The unique combination of the methoxy group, methylthio group, and the pyrazolo[3,4-d]pyrimidin-1-yl structure sets 3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide apart, offering distinct pharmacokinetic and pharmacodynamic profiles.
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Properties
IUPAC Name |
3-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-28-15-7-5-6-14(12-15)19(27)21-8-11-26-18-16(13-22-26)17(23-20(24-18)29-2)25-9-3-4-10-25/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUZJXVXGTZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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